N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, commonly known as DMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a member of the morpholinecarbothioamide family and is a potent inhibitor of the enzyme thioredoxin reductase (TrxR).
Mechanism of Action
DMT exerts its effects by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which is a key enzyme involved in regulating the cellular redox state. N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide plays a crucial role in maintaining the balance between oxidized and reduced thioredoxin, which is important for various cellular processes, including DNA synthesis, protein folding, and apoptosis. Inhibition of N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide by DMT leads to an accumulation of oxidized thioredoxin, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMT has been shown to induce apoptosis in cancer cells by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide. In addition, it has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMT has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMT is its potent inhibitory effects on N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which makes it a promising candidate for cancer therapy. However, one of the limitations of DMT is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, DMT has been shown to be toxic to normal cells at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several areas of research that could be explored in the future with regards to DMT. One potential direction is the development of more potent and selective N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide inhibitors based on the structure of DMT. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory effects of DMT, which could lead to the development of new anti-inflammatory agents. Finally, the potential use of DMT as a radioprotective agent in cancer therapy could also be explored.
Scientific Research Applications
DMT has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by inhibiting N-(3,4-dimethoxyphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, which plays a crucial role in regulating redox signaling and protecting cells from oxidative stress. DMT has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-8-17(9-11(2)20-10)15(21)16-12-5-6-13(18-3)14(7-12)19-4/h5-7,10-11H,8-9H2,1-4H3,(H,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWSSOWFPWBKQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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